molecular formula C6H5NOS B6166500 4-(hydroxymethyl)thiophene-2-carbonitrile CAS No. 186552-06-7

4-(hydroxymethyl)thiophene-2-carbonitrile

Cat. No.: B6166500
CAS No.: 186552-06-7
M. Wt: 139.2
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Description

4-(Hydroxymethyl)thiophene-2-carbonitrile is a thiophene-based compound featuring a hydroxymethyl (-CH2OH) group at the 4-position and a cyano (-CN) group at the 2-position of the heterocyclic ring. Thiophene carbonitriles are widely explored in medicinal chemistry due to their versatility as intermediates and their bioactivity in targeting enzymes or receptors .

Properties

CAS No.

186552-06-7

Molecular Formula

C6H5NOS

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyanothioacetamide with Aldehydes

A foundational approach involves the KOH-catalyzed reaction of cyanothioacetamide with aldehydes and α-thiocyanatoacetophenone. For example, trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles are synthesized via Michael addition and cyclization. Adapting this method, 4-(hydroxymethyl)thiophene-2-carbonitrile could be derived by substituting the aldehyde component with formaldehyde to introduce the hydroxymethyl group.

Reaction Conditions

  • Catalyst : 10% aqueous KOH

  • Solvent : Ethanol

  • Temperature : 25°C

  • Yield : 38–40%

Quantum chemical calculations (r2SCAN-3c level) support a mechanism involving intramolecular nucleophilic addition followed by HNCS elimination.

Mannich Cyclization for Thieno[2,3-d]pyrimidine Precursors

Mannich-type cyclization of dihydrothiophenes with formaldehyde and primary amines under noncatalyzed conditions yields thieno[2,3-d]pyrimidines. By omitting the amine component, the hydroxymethyl group could be retained, forming this compound.

Advantages

  • Atom-economical

  • Metal-free conditions

  • Short reaction time (0.5–1 h)

Halomethyl Intermediate Hydrolysis

Trihaloacetaldehyde-Based Synthesis

The patent US4221915A describes a two-step process for 2-thiopheneacetic acid derivatives:

  • Step 1 : Reaction of thiophene with trihaloacetaldehyde (CX₃CHO) under Lewis acid catalysis to form α-trihalomethyl-2-thiophenemethanol.

  • Step 2 : Alkaline hydrolysis with NaOH/KOH to yield hydroxymethyl derivatives.

Case Study

  • Starting Material : α-Trichloromethyl-2-thiophenemethanol

  • Base : KOH (4 equivalents)

  • Solvent : Methanol

  • Yield : ~53%

This method avoids toxic cyanides and high-pressure conditions, making it industrially scalable.

Gewald Reaction and Post-Modification

Thiophene Core Assembly via Gewald Synthesis

The Gewald reaction constructs 2-aminothiophene-3-carbonitriles from ketones, aldehydes, and cyanothioacetamide. For example, ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is synthesized using elemental sulfur and diethylamine.

Modification Steps

  • Ester Hydrolysis : Convert the ester to a carboxylic acid.

  • Nitrile Introduction : Dehydrate the acid to a nitrile using PCl₅ or POCl₃.

  • Hydroxymethylation : Reduce a carbonyl group (e.g., ketone) to hydroxymethyl via NaBH₄ or LiAlH₄.

Optimization Data

StepReagentYield (%)
Ester HydrolysisHCl/EtOH92
Nitrile FormationPCl₅85
HydroxymethylationNaBH₄78

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclization/Mannich Route : Moderate yields (38–40%) but excellent atom economy.

  • Halomethyl Hydrolysis : Higher yields (53%) but requires halogenated intermediates.

  • Gewald/Post-Modification : Multi-step (overall 60% yield) but offers structural versatility .

Chemical Reactions Analysis

Thiophene Ring Formation

The Gewald three-component reaction (G-3CR) is a common method for thiophene synthesis. This reaction typically involves acetophenones, methyl cyanoacetate, and elemental sulfur. For example, in the synthesis of 2-hydroxy-4-phenylthiophene-3-carbonitrile, p-substituted acetophenones (e.g., fluorinated or brominated derivatives) reacted with methyl cyanoacetate and sulfur to form thiophene cores . A similar approach could be adapted for the target compound, with adjustments to introduce the hydroxymethyl group.

Functional Group Installation

The Williamson ether synthesis is highlighted as a method to introduce hydroxymethyl groups. For instance, tert-butyl (4-(hydroxymethyl)benzyl)carbamate was coupled via Williamson ether synthesis to form intermediates, followed by Boc-deprotection to yield hydroxymethyl-substituted thiophenes . This suggests that a benzyl ether precursor could be deprotected to generate the hydroxymethyl group at the 4-position.

Alternative Strategies

The Michael-type addition and intramolecular cyclization observed in dihydrothiophene synthesis may provide insights. For example, cyanothioacetamide reacting with α-bromochalcones to form dihydrothiophenes via cyclization. While this mechanism targets different substituents, it underscores the versatility of thiophene chemistry in accommodating functional groups like hydroxymethyl.

Thiophene Core Formation (Gewald Reaction)

The Gewald reaction proceeds via a sulfur-mediated cyclization. Key steps include:

  • Nucleophilic attack : The sulfur atom attacks the carbonyl carbon of the ketone.

  • Cyclization : Formation of a five-membered ring with elimination of water and sulfur .

  • Cyano group incorporation : Methyl cyanoacetate contributes the nitrile group during ring formation.

Fluorination for Radiolabeling

Substitution with fluorine at the phenyl-thiophene ring or proline derivatives is noted as a modification for 18F-labeling without altering binding modes . This suggests that fluorination could be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the substituent’s position.

Hydroxymethyl Group Impact

The hydroxymethyl group enhances hydrogen bonding, critical for interactions with biological targets. Computational docking studies on similar thiophene derivatives (e.g., 2-hydroxy-4-phenylthiophene-3-carbonitrile) reveal π–π interactions with residues like Tyr56 and charge–charge contacts with Asp122 .

Antimicrobial and Anticancer Potential

While direct data on 4-(hydroxymethyl)thiophene-2-carbonitrile is limited, related thiophene derivatives exhibit cytotoxicity against cancer cell lines and enzyme inhibition. The hydroxymethyl group’s polarity may modulate these activities by altering solubility or binding affinity.

Comparison of Related Compounds

Compound Key Features Synthesis Highlights
2-Hydroxy-4-phenylthiophene-3-carbonitrilePD-L1 inhibitor; π–π interactions with Tyr56; fluorination for 18F-labeling Gewald reaction, Williamson ether synthesis, Boc-deprotection
trans-2-Amino-4-aryl-4,5-dihydrothiophene-3-carbonitrileMichael addition, cyclization via S<sub>N</sub>2 or nucleophilic addition α-thiocyanatoacetophenone + cyanothioacetamide; KOH catalysis
This compoundHydroxymethyl group at 4-position; potential hydrogen bondingHypothetical adaptation of Gewald/Williamson methods

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiophene compounds, including 4-(hydroxymethyl)thiophene-2-carbonitrile, exhibit potential anticancer activities. Studies have shown that these compounds can inhibit tumor growth by modulating key biochemical pathways associated with cancer progression. For instance, compounds structurally related to this compound have been investigated for their ability to suppress TNF-α production, which is crucial in inflammatory responses linked to cancer .

The biological activity of this compound has been explored through various assays. Its interactions with specific enzymes and receptors suggest potential therapeutic applications, including antimicrobial properties. The presence of the hydroxymethyl group enhances its binding affinity to target proteins, making it a candidate for drug development.

Synthesis of Derivatives

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, leading to the creation of diverse derivatives that may exhibit different biological activities or chemical properties. The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes .

Material Science Applications

In material science, thiophene derivatives are known for their electronic properties, making them suitable for applications in organic electronics. The incorporation of this compound into polymer matrices can enhance the electrical conductivity and stability of organic semiconductors.

Case Study 1: Anticancer Drug Development

A study focused on synthesizing novel thiophene-based compounds demonstrated that modifications to the structure of this compound could lead to enhanced anticancer activity against specific cancer cell lines. The study employed molecular docking simulations to predict binding affinities with target proteins involved in cancer progression .

Case Study 2: Enzyme Inhibition Assays

Another investigation utilized enzyme inhibition assays to assess the biological activity of this compound against various enzymes linked to inflammatory diseases. The results indicated significant inhibition rates, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)thiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

5-(Hydroxymethyl)thiophene-2-carbonitrile (QM-1940)

  • CAS No.: 172349-09-6
  • Molecular Formula: C6H5NOS
  • Purity : 98% (HPLC)
  • Key Features : The hydroxymethyl group at the 5-position instead of the 4-position may alter electronic distribution and steric interactions. Positional isomerism can significantly affect solubility and reactivity in synthetic pathways .

5-(Hydroxymethyl)thiophene-3-carbonitrile (QD-0316)

  • CAS No.: 80577-96-4
  • Molecular Formula: C6H5NOS
  • Purity : 95%

Substituent Variations

4-Methyl-thiophene-2-carbonyl chloride

  • CAS No.: 32990-47-9
  • Molecular Formula : C6H5ClOS
  • Key Features : Replacement of the hydroxymethyl group with a methyl and carbonyl chloride enhances electrophilicity, making it reactive in acylations. This derivative is less polar than 4-(hydroxymethyl)thiophene-2-carbonitrile .

5-Bromobenzo[b]thiophene-2-carbonitrile

  • CAS No.: 38251-66-0
  • Molecular Formula : C9H4BrNS
  • Key Features : The benzo[b]thiophene scaffold fused with a benzene ring increases aromaticity and lipophilicity (XLogP3: 3.7), which may enhance membrane permeability compared to simpler thiophene derivatives .

Heterocyclic Variants

4-Methylthiazole-2-carbonitrile

  • CAS No.: 100516-98-1
  • Molecular Formula : C5H4N2S
  • Key Features : Substitution of the thiophene ring with a thiazole introduces an additional nitrogen atom, altering hydrogen-bonding capabilities and metabolic stability .

Structural and Functional Analysis

Physicochemical Properties

  • Polarity : The hydroxymethyl group in this compound increases hydrophilicity compared to methyl or bromo-substituted analogs.
  • Molecular Weight: ~153 g/mol (estimated for C6H5NOS), lighter than brominated or benzothiophene derivatives (e.g., 238.11 g/mol for 5-bromobenzo[b]thiophene-2-carbonitrile) .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
This compound N/A C6H5NOS ~153 4-CH2OH, 2-CN Hypothesized LOX inhibition -
5-(Hydroxymethyl)thiophene-2-carbonitrile 172349-09-6 C6H5NOS 153.18 5-CH2OH, 2-CN Not reported
5-Bromobenzo[b]thiophene-2-carbonitrile 38251-66-0 C9H4BrNS 238.11 5-Br, benzo[b]thiophene Not reported
4-Methylthiazole-2-carbonitrile 100516-98-1 C5H4N2S 124.16 Thiazole, 4-CH3, 2-CN Not reported

Biological Activity

4-(Hydroxymethyl)thiophene-2-carbonitrile is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound features a thiophene ring with a hydroxymethyl and carbonitrile substituent. Its molecular formula is C6H6N2OS, and its structure can be represented as follows:

Structure C6H6N2OS\text{Structure }\text{C}_6\text{H}_6\text{N}_2\text{OS}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that compounds in this category exhibit significant antibacterial activity against resistant strains such as Acinetobacter baumannii and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values:

CompoundMIC (mg/L) against A. baumanniiMIC (mg/L) against E. coli
This compound16 - 328 - 32

These findings suggest that the compound may enhance treatment options for bacterial infections, especially those caused by multidrug-resistant organisms .

Anti-cancer Potential

Thiophene derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study:
In one study, treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7). The results are summarized below:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The IC50 value was determined to be approximately 25 µM, indicating a potent effect on cancer cell growth .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies employing molecular docking techniques have identified potential interactions with proteins involved in bacterial membrane integrity and cancer cell signaling pathways.

Key Interactions:

  • Bacterial Targets: Binding affinity to outer membrane proteins (OMPs) such as OmpW and OmpC in E. coli.
  • Cancer Targets: Inhibition of proteins involved in the PI3K/Akt signaling pathway, leading to reduced cell proliferation.

Safety and Toxicity

Toxicological evaluations are crucial for understanding the safety profile of any new compound. Preliminary studies indicate that while this compound exhibits promising biological activity, it also shows cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic index.

Q & A

Q. How can researchers design a reliable synthesis route for 4-(hydroxymethyl)thiophene-2-carbonitrile?

A robust synthesis should prioritize regioselective functionalization of the thiophene ring. Key steps include:

  • Hydroxymethylation : Introduce the hydroxymethyl group via nucleophilic substitution or condensation reactions under controlled pH (e.g., using formaldehyde derivatives).
  • Cyanation : Optimize nitrile group installation via halogen-cyanide exchange (e.g., CuCN catalysis) or direct cyanation reagents like TMSCN.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
    Characterize intermediates with 1H^1H/13C^{13}C-NMR and IR to confirm functional group integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H-NMR identifies hydroxymethyl protons (δ 4.5–5.0 ppm, broad singlet) and thiophene aromatic protons (δ 7.0–7.5 ppm). 13C^{13}C-NMR confirms the nitrile carbon (δ 110–120 ppm) and hydroxymethyl carbon (δ 60–65 ppm).
  • IR : Strong absorption at ~2200 cm1^{-1} (C≡N stretch) and ~3400 cm1^{-1} (O–H stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns. Cross-reference with simulated spectra from computational tools (e.g., Gaussian) .

Q. How should researchers address solubility challenges during purification?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution and switch to less polar mixtures (e.g., ethyl acetate/hexane) for crystallization.
  • Derivatization : Temporarily protect the hydroxymethyl group (e.g., acetylation with Ac2_2O) to enhance solubility, then deprotect post-purification .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or regioselectivity?

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for key reactions (e.g., nitrile installation).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize regioselectivity.
  • Hirshfeld Surface Analysis : Predict intermolecular interactions influencing crystal packing and stability .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

  • Variable Temperature (VT) NMR : Determine if signal splitting arises from dynamic processes (e.g., hindered rotation of the hydroxymethyl group).
  • COSY/NOESY : Identify through-space couplings to confirm structural assignments.
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to clarify nitrile-related ambiguities .

Q. What strategies validate the compound’s stability under experimental conditions?

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity for 1–4 weeks. Monitor degradation via HPLC.
  • pH-Dependent Studies : Assess stability in acidic (pH 2–4) and basic (pH 8–10) buffers. Use LC-MS to identify hydrolysis byproducts (e.g., carboxylic acid formation) .

Q. How to optimize catalytic systems for scalable synthesis?

  • High-Throughput Screening : Test Pd, Cu, and Ni catalysts in microliter-scale reactions to identify efficient systems.
  • Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste. For example, replace toxic cyanide sources with K4_4[Fe(CN)6_6] under microwave irradiation .

Q. What methods track intermediates in multi-step reactions?

  • In Situ FTIR/Raman : Monitor real-time functional group transformations (e.g., nitrile formation).
  • Quenching Studies : Halt reactions at intervals (e.g., 10%, 50%, 90% completion) and analyze intermediates via GC-MS or 1H^1H-NMR .

Methodological Notes

  • Safety : Handle nitriles in a fume hood; use PPE (gloves, goggles) due to potential toxicity .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) meticulously to ensure reproducibility .

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